molecular formula C20H22N4O5S B2563061 5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide CAS No. 1298032-54-8

5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2563061
CAS No.: 1298032-54-8
M. Wt: 430.48
InChI Key: KWLONOXIOGMUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based derivative featuring a sulfamoyl group at position 5 and a carboxamide moiety at position 4 of the pyrazole core. Key structural attributes include:

  • Sulfamoyl group: Substituted with a 4-ethoxyphenyl ring, which enhances lipophilicity and may influence target binding via π-π interactions.
  • 3-Methyl substituent: A small hydrophobic group that could stabilize the pyrazole ring conformation.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazole carboxamides and sulfonamides) are associated with diverse biological activities, including cannabinoid receptor antagonism, antifungal effects, and anti-inflammatory properties .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-5-methylpyrazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-4-29-17-11-7-15(8-12-17)24-30(26,27)20-18(13(2)22-23-20)19(25)21-14-5-9-16(28-3)10-6-14/h5-13,18,20,22-24H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWAQIOKVSANPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2C(C(NN2)C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide, also known as ChemDiv compound L540-0582, is a complex organic compound belonging to the class of sulfonamides. This compound exhibits significant potential in various therapeutic applications, particularly in antibacterial and anticancer activities. Understanding its biological activity is crucial for its development as a pharmaceutical agent.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S with a molecular weight of 430.48 g/mol. The structure includes a pyrazole ring, sulfamoyl group, and methoxy and ethoxy substituents, which contribute to its biological properties.

Key Structural Features

FeatureDescription
Molecular FormulaC20H22N4O5SC_{20}H_{22}N_{4}O_{5}S
Molecular Weight430.48 g/mol
IUPAC NameThis compound
SMILESCCOc(cc1)ccc1NS(c1c(C(Nc(cc2)ccc2OC)=O)c(C)n[nH]1)(=O)=O

Antibacterial Activity

Sulfonamides have been historically recognized for their antibacterial properties. The specific structure of this compound suggests potential efficacy against various bacterial strains. Research indicates that similar pyrazole derivatives exhibit notable antibacterial activity, making this compound a candidate for further investigation in this area .

Case Study: Antibacterial Efficacy
In studies evaluating the antibacterial properties of pyrazole derivatives, compounds with similar structural motifs demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For instance, derivatives showed activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may possess comparable effects .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action
The proposed mechanism for the anticancer activity of this compound includes:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit various kinases implicated in cancer progression, such as BRAF and EGFR.
  • Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through mitochondrial pathways .

Case Study: Synergistic Effects
A study tested the synergistic effects of pyrazole compounds with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity when combined with doxorubicin, suggesting that this compound could be explored in combination therapies for improved efficacy against resistant cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the functional groups can significantly impact its pharmacological profile:

  • Sulfamoyl Group : Essential for antibacterial activity.
  • Methoxy and Ethoxy Substituents : Influence solubility and bioavailability.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazole 5-(4-ethoxyphenyl)sulfamoyl, 4-(4-methoxyphenyl)carboxamide, 3-methyl Not reported
LMM5 1,3,4-Oxadiazole 4-Benzyl(methyl)sulfamoyl, 5-(4-methoxyphenyl)methyl Antifungal (C. albicans)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)pyrazole Pyrazole 1,5-Dichlorophenyl, 3-pyridylmethyl carboxamide Cannabinoid CB1 antagonist (IC₅₀ = 0.139 nM)
5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-CF3-pyrazole Pyrazole 3-Trifluoromethyl, 2-chlorobenzyl sulfanyl Not reported (structural insights)
5-Substituted-3-methylsulfanyl-pyrazole-4-carboxylic acid ethyl ester Pyrazole 3-Methylsulfanyl, ethyl ester Analgesic, anti-inflammatory

Research Insights and Implications

  • Sulfamoyl vs.
  • Methoxy vs. Chloro Substituents : The 4-methoxyphenyl group in the target compound could improve metabolic stability relative to chlorophenyl analogs, which are prone to oxidative dehalogenation .
  • 3-Methyl vs.

Q & A

Basic: What are the established synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Cyclization of a pyrazole precursor (e.g., 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid ester) with sulfamoylating agents like phenyl dithiocarbamates or acid chlorides .
  • Step 2 : Functionalization via nucleophilic substitution or acylation. For example, the ethoxyphenyl sulfamoyl group is introduced using 4-ethoxyphenylsulfamoyl chloride under anhydrous conditions .
  • Step 3 : Final coupling of the pyrazole core with 4-methoxyaniline via carboxamide bond formation using carbodiimide coupling agents .
    Key characterization : IR for functional groups, 1H-NMR^1 \text{H-NMR} for structural confirmation, and elemental analysis for purity validation .

Basic: How is the compound characterized to confirm its structural integrity?

  • Spectroscopic methods :
    • IR : Peaks at ~1650 cm1^{-1} (amide C=O), ~1320 cm1^{-1} (sulfamoyl S=O) .
    • 1H-NMR^1 \text{H-NMR}: Distinct signals for ethoxy (δ 1.3–1.5 ppm, triplet) and methoxy groups (δ 3.8 ppm, singlet) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., dihedral angles between pyrazole and aryl rings) .
  • Elemental analysis : Confirms >98% purity by matching calculated vs. observed C, H, N, S content .

Advanced: How can molecular docking predict binding affinity with target enzymes?

  • Methodology :
    • Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase IX, as seen in analogs) .
    • Validate docking poses with molecular dynamics simulations (e.g., 100 ns runs to assess stability) .
    • Compare binding energies of analogs (e.g., trifluoromethyl vs. methyl substituents) to identify critical interactions .
  • Case study : A trifluoromethyl analog showed stronger hydrophobic interactions with COX-2’s active site compared to methyl derivatives .

Advanced: How to resolve contradictions in reported pharmacological activity data?

  • Example contradiction : Discrepancies in anti-inflammatory activity between in vitro (IC50_{50} ~10 µM) and in vivo models (ED50_{50} ~50 mg/kg) .
  • Resolution strategies :
    • Bioavailability studies : Assess plasma stability and membrane permeability (e.g., Caco-2 cell assays) .
    • Metabolite profiling : Use LC-MS to identify active/inactive metabolites .
    • Structural optimization : Modify sulfamoyl substituents (e.g., replace ethoxy with fluorine) to enhance target engagement .

Basic: What are the primary pharmacological targets of this compound?

  • Known targets :
    • COX-2 : Inhibition confirmed via enzyme immunoassays (IC50_{50} values reported for pyrazole-carboxamide analogs) .
    • Carbonic anhydrase IX : Potency linked to sulfamoyl groups, with Ki values < 100 nM in hypoxia-selective assays .
  • Screening workflow :
    • In vitro enzyme assays → Dose-response curves → Selectivity profiling against off-targets (e.g., COX-1) .

Advanced: How to design SAR studies for optimizing activity?

  • SAR variables :
    • Sulfamoyl substituents : Ethoxy vs. methoxy vs. halogen (e.g., 4-chloro reduces logP by 0.5 units) .
    • Pyrazole C3 position : Methyl vs. trifluoromethyl (enhances metabolic stability by ~30%) .
  • Methodology :
    • Parallel synthesis of 10–20 analogs.
    • Use QSAR models to correlate substituent properties (e.g., Hammett σ values) with bioactivity .

Basic: What solubility challenges exist, and how are they addressed?

  • Issue : Low aqueous solubility (<50 µg/mL) due to hydrophobic aryl groups .
  • Solutions :
    • Co-solvents : Use DMSO/PEG-400 mixtures (up to 20% v/v) for in vitro assays .
    • Prodrug design : Introduce phosphate esters at the carboxamide group to enhance hydrophilicity .

Advanced: How does computational reaction design improve synthesis efficiency?

  • ICReDD framework : Combines quantum chemical calculations (e.g., DFT for transition states) with machine learning to predict optimal conditions .
  • Example : A 30% yield improvement was achieved by optimizing solvent (THF vs. DMF) and temperature (80°C → 60°C) via reaction path simulations .

Advanced: What crystallographic data inform structure-activity relationships?

  • Key metrics :
    • Torsion angles : Between pyrazole and 4-methoxyphenyl groups (<20° correlates with COX-2 inhibition) .
    • Hydrogen bonds : Sulfamoyl NH forms H-bonds with His90 in carbonic anhydrase IX, critical for activity .
  • Tools : Mercury CSD for packing analysis; Pymol for visualizing binding pockets .

Basic: What are the recommended storage conditions?

  • Stability : Store at –20°C under inert gas (N2_2) to prevent hydrolysis of the sulfamoyl group .
  • Handling : Use amber vials to protect against UV degradation, especially for methoxy-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.